molecular formula C12H16N4 B6952107 N-[(2-methylpyridin-3-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine

N-[(2-methylpyridin-3-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine

Cat. No.: B6952107
M. Wt: 216.28 g/mol
InChI Key: JQEWHLVGOJZNFV-UHFFFAOYSA-N
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Description

N-[(2-methylpyridin-3-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine is an organic compound that features a pyridine ring substituted with a methyl group at the 2-position and a pyrazole ring attached to an ethanamine chain

Properties

IUPAC Name

N-[(2-methylpyridin-3-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-9-11(4-3-5-13-9)6-14-10(2)12-7-15-16-8-12/h3-5,7-8,10,14H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEWHLVGOJZNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CNC(C)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylpyridin-3-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-methylpyridine, undergoes a halogenation reaction to introduce a halogen atom at the 3-position.

    Nucleophilic Substitution: The halogenated pyridine derivative reacts with a nucleophile, such as a pyrazole derivative, under basic conditions to form the desired product.

    Reductive Amination: The intermediate product undergoes reductive amination with ethanamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylpyridin-3-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2-methylpyridin-3-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2-methylpyridin-3-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methylpyridin-3-yl)methyl]-1-(1H-pyrazol-4-yl)methanamine
  • N-[(2-methylpyridin-3-yl)methyl]-1-(1H-pyrazol-4-yl)propanamine
  • N-[(2-methylpyridin-3-yl)methyl]-1-(1H-pyrazol-4-yl)butanamine

Uniqueness

N-[(2-methylpyridin-3-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties

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